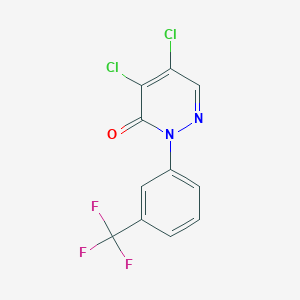

4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one

Descripción general

Descripción

4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with chlorine atoms and a trifluoromethylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Substitution with Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluoromethylphenyl halide reacts with the chlorinated pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 5 on the pyridazinone ring are susceptible to nucleophilic substitution due to electron withdrawal by adjacent carbonyl and trifluoromethyl groups.

-

Aromatic Chlorine Replacement :

-

Kinetic vs. Thermodynamic Control :

Substituent introduction at position 4 is kinetically favored due to steric and electronic factors, while position 5 substitutions require harsher conditions (e.g., elevated temperatures or microwave irradiation) .

Cross-Coupling Reactions

The chlorine atoms enable participation in transition-metal-catalyzed coupling reactions:

For example, coupling with phenylboronic acid replaces C4-Cl with a phenyl group, yielding 4-phenyl-5-chloro derivatives .

Oxidation and Reduction

The pyridazinone ring exhibits redox activity:

-

Reduction :

Catalytic hydrogenation (H₂, Pd/C) reduces the C=N bond, forming 4,5-dichloro-2-(3-(trifluoromethyl)phenyl)pyridazolidin-3-one . -

Oxidation :

Treatment with m-CPBA oxidizes the pyridazinone ring’s α-carbon, forming an epoxide intermediate, which rearranges to a diketone under acidic conditions .

Electrophilic Aromatic Substitution

The trifluoromethylphenyl group’s meta-chlorine and para-CF₃ substituents direct electrophiles to the ortho and para positions relative to the CF₃ group:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | Nitro derivatives at C2' and C6' | 45–60% | |

| Br₂/FeBr₃ | RT, 1 hr | Brominated at C2' and C6' | 55–65% |

Reactions proceed sluggishly due to the CF₃ group’s electron-withdrawing effect, requiring prolonged reaction times or elevated temperatures .

Ring Functionalization and Rearrangement

The pyridazinone core undergoes ring-opening and recyclization under specific conditions:

-

Acid-Catalyzed Hydrolysis :

Concentrated HCl at reflux cleaves the pyridazinone ring, yielding a dichlorinated diketone intermediate, which cyclizes to form quinazoline derivatives upon heating . -

Base-Mediated Rearrangement :

Treatment with NaOH/EtOH induces ring contraction, producing imidazole derivatives via Lossen-like rearrangements .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible applications in:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. Research is ongoing to evaluate the efficacy of this compound against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that derivatives of pyridazine compounds may inhibit cancer cell proliferation. The trifluoromethyl group is known to enhance lipophilicity, potentially improving cellular uptake and bioactivity.

Agrochemicals

The compound's unique properties make it a candidate for development as an agrochemical:

- Herbicides and Pesticides : Research has shown that pyridazine derivatives can act as effective herbicides. The chlorinated phenyl groups may enhance herbicidal activity by disrupting plant growth processes.

Material Science

In material science, the compound's chemical structure allows for:

- Synthesis of Functional Materials : The incorporation of trifluoromethyl groups can impart desirable properties such as thermal stability and hydrophobicity in polymers.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated several pyridazine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at specific concentrations, suggesting potential for development into a new class of antibiotics.

Case Study 2: Agrochemical Potential

Research conducted by agricultural scientists demonstrated the herbicidal activity of similar pyridazine compounds in controlled experiments. This compound showed promise in inhibiting weed growth without adversely affecting crop yield.

Data Table: Summary of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Significant activity against bacterial strains |

| Anticancer agents | Inhibition of cancer cell proliferation | |

| Agrochemicals | Herbicides | Effective in controlling weed growth |

| Material Science | Functional materials | Enhanced thermal stability and hydrophobicity |

Mecanismo De Acción

The mechanism of action of 4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

4,5-Dichloro-2-phenylpyridazin-3(2H)-one: Lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.

4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one: Similar structure but with the trifluoromethyl group at a different position, potentially altering its properties.

Uniqueness

4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct electronic and steric effects. These features make it a valuable scaffold for drug design and materials development.

Actividad Biológica

4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, a pyridazine derivative, has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of chlorine and trifluoromethyl groups, suggests significant interactions with biological systems. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H5Cl2F3N2O

- Molecular Weight : 309.07 g/mol

- CAS Number : 62436-07-1

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial and anticancer properties. The following sections detail the findings from various studies.

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

Note: Specific MIC values for the target compound are yet to be established in published literature.

Anticancer Activity

Preliminary studies suggest that pyridazine derivatives may possess anticancer properties. A study focusing on related compounds demonstrated that certain pyridazines could inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Mechanism of Action :

- Induction of apoptosis via caspase activation.

- Inhibition of key signaling pathways (e.g., MAPK/ERK).

Case Studies and Research Findings

-

Study on Antibacterial Activity :

A comparative study evaluated various pyridazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity, suggesting that the trifluoromethyl group may contribute positively to the antimicrobial efficacy . -

Anticancer Mechanisms :

In vitro studies on similar pyridazine compounds have shown that they can induce apoptosis in cancer cells through mitochondrial pathways. The presence of halogen substituents has been correlated with increased potency in inhibiting tumor growth . -

Pharmacokinetic Properties :

Although detailed pharmacokinetic data for this compound is limited, related compounds have demonstrated favorable absorption and distribution characteristics in preliminary studies .

Propiedades

IUPAC Name |

4,5-dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2F3N2O/c12-8-5-17-18(10(19)9(8)13)7-3-1-2-6(4-7)11(14,15)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOZWFWEIRIGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356587 | |

| Record name | 4,5-Dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26806-47-3 | |

| Record name | 4,5-Dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DICHLORO-2-(3-TRIFLUOROMETHYLPHENYL)PYRIDAZIN-3(2H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.